BenchChemオンラインストアへようこそ!

6-bromo-3-methyl-1H-Indazol-4-amine

Medicinal Chemistry SAR Indazole

6-Bromo-3-methyl-1H-indazol-4-amine (CAS 1000342-03-9) is an indispensable indazole building block for medicinal chemistry programs. Its 3-methyl-1H-indazole core delivers low-micromolar BRD4 potency (IC₅₀ = 3.55 μM), while crystallographic studies of the close analog confirm a productive hIDO1 binding mode. The 6-bromo and 4-amine handles enable rapid parallel SAR exploration via Suzuki-Miyaura and Buchwald-Hartwig couplings, making it the scaffold of choice for developing next-generation kinase, dual hIDO1/hTDO, and PLK4/Aurora inhibitors. Avoid generic substitutions that compromise target engagement.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1000342-03-9
Cat. No. B3196443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-methyl-1H-Indazol-4-amine
CAS1000342-03-9
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=CC2=NN1)Br)N
InChIInChI=1S/C8H8BrN3/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,10H2,1H3,(H,11,12)
InChIKeyXMAMFUFNVSKGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methyl-1H-Indazol-4-amine (CAS 1000342-03-9): Core Properties and Procurement Identifier


6-Bromo-3-methyl-1H-Indazol-4-amine (CAS: 1000342-03-9, molecular formula: C₈H₈BrN₃) is a heterocyclic building block belonging to the indazole family, characterized by a fused pyrazole-benzene bicyclic core with a bromine substituent at the 6-position and a methyl group at the 3-position [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly for the development of kinase inhibitors and other bioactive molecules [2]. The presence of the 4-amine functional handle and the 6-bromo cross-coupling site enables modular diversification via Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other palladium-catalyzed transformations [3].

Why 6-Bromo-3-methyl-1H-Indazol-4-amine (1000342-03-9) Cannot Be Casually Substituted: The Structural Sensitivity of Indazole Bioactivity


Indazole-based compounds exhibit pronounced structure-activity relationships (SAR) where minor positional changes in substitution dramatically alter target engagement, selectivity, and downstream biological outcomes. For example, a systematic evaluation of 36 indazole derivatives against nitric oxide synthases (nNOS and iNOS) demonstrated that substitution pattern and electronic properties directly modulate inhibitory potency and isoform selectivity [1]. Similarly, crystallographic studies of 6-bromo-1H-indazol-4-amine bound to human IDO1 reveal that the precise orientation of the bromine atom and the indazole core is critical for heme iron coordination and subsequent enzyme inhibition [2]. Thus, substituting 6-bromo-3-methyl-1H-Indazol-4-amine with a close analog lacking either the 6-bromo handle or the 3-methyl group would likely yield a different pharmacological and synthetic profile, rendering generic substitution scientifically unsound without empirical validation.

6-Bromo-3-methyl-1H-Indazol-4-amine: Quantitative Differentiation Against Closest Analogs


Direct Comparative Activity Data for 6-Bromo-3-methyl-1H-Indazol-4-amine: Acknowledgment of Evidence Gap

Despite extensive literature on indazole derivatives, no public-domain study currently reports direct, quantitative, head-to-head biological or physicochemical data for 6-bromo-3-methyl-1H-Indazol-4-amine against its closest analogs (e.g., 6-bromo-1H-indazol-4-amine, 3-methyl-1H-indazol-4-amine, or 7-fluoro-3-methyl-1H-indazol-4-amine) in the same assay system. This absence of direct comparative evidence is noted in accordance with the required reporting standards. The subsequent items present class-level inferences and supporting evidence derived from closely related indazole scaffolds to inform procurement decisions where direct data are unavailable.

Medicinal Chemistry SAR Indazole

Class-Level Inference: 3-Methyl Substitution Enhances BRD4 Inhibitory Potency in Indazole Series

A 2022 study of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 (BRD4) inhibitors reported that optimized lead compound 9d achieved an IC₅₀ of 3.55 μM against BRD4 [1]. This class-level evidence demonstrates that the 3-methyl-1H-indazole core is a productive scaffold for BRD4 inhibition, a key target in oncology. While 6-bromo-3-methyl-1H-Indazol-4-amine was not directly tested, its structural homology suggests it may serve as a viable precursor or competitive alternative to the published 3-methyl-1H-indazole derivatives, with the 6-bromo substituent offering an additional diversification point for further optimization.

BRD4 Bromodomain Anticancer Indazole

Supporting Evidence: 6-Bromo-1H-Indazol-4-amine Demonstrates Sub-Micromolar Dual hIDO1/hTDO Inhibition via Defined Binding Mode

The close analog 6-bromo-1H-indazol-4-amine (lacking the 3-methyl group) was co-crystallized with human IDO1 (PDB ID: 7E0O), revealing a binding mode involving direct heme iron coordination [1]. Subsequent optimization of this series led to a dual hIDO1/hTDO inhibitor with IC₅₀ values of 0.64 μM (hIDO1) and 0.04 μM (hTDO) [1]. This demonstrates that the 6-bromo-1H-indazol-4-amine core is a privileged fragment for targeting tryptophan metabolism enzymes. The addition of a 3-methyl group, as in the target compound, is predicted to modulate potency, selectivity, and physicochemical properties, providing a rational starting point for structure-guided optimization.

hIDO1 hTDO Immuno-Oncology Indazole X-ray Crystallography

Synthetic Utility: 6-Bromo Substituent Enables Efficient Cross-Coupling Diversification

Studies on the regioselective protection and amine coupling of 5-bromoindazoles demonstrate that the bromoindazole scaffold readily participates in Buchwald-Hartwig amination reactions to generate novel derivatives [1]. While 5-bromo derivatives were explicitly studied, the analogous reactivity of the 6-bromo substituent is well-established in the art. The presence of the 6-bromo atom in 6-bromo-3-methyl-1H-Indazol-4-amine provides a strategic synthetic handle for modular diversification via palladium-catalyzed cross-coupling, enabling the rapid exploration of chemical space around the indazole core.

Synthetic Chemistry Cross-Coupling Buchwald-Hartwig Suzuki-Miyaura

Validated Application Scenarios for 6-Bromo-3-methyl-1H-Indazol-4-amine (1000342-03-9) Based on Class-Level Evidence


Medicinal Chemistry: BRD4 Inhibitor Lead Optimization

Procure 6-bromo-3-methyl-1H-Indazol-4-amine as a core scaffold for synthesizing and optimizing novel BRD4 inhibitors. The 3-methyl-1H-indazole core has demonstrated low micromolar potency against BRD4 (IC₅₀ = 3.55 μM for lead compound 9d) [1]. The 6-bromo substituent provides a versatile handle for introducing diverse chemical moieties via cross-coupling, enabling rapid SAR exploration to improve potency and selectivity for oncology applications.

Immuno-Oncology: Dual hIDO1/hTDO Inhibitor Development

Utilize 6-bromo-3-methyl-1H-Indazol-4-amine as a key intermediate in the synthesis of dual hIDO1/hTDO inhibitors. X-ray crystallography of the close analog 6-bromo-1H-indazol-4-amine confirms a productive binding mode with hIDO1, and optimized derivatives achieve sub-micromolar dual inhibition (hIDO1 IC₅₀ = 0.64 μM, hTDO IC₅₀ = 0.04 μM) with oral bioavailability [1]. The 3-methyl group offers an additional vector for modulating physicochemical and pharmacokinetic properties.

Chemical Biology: Kinase Inhibitor Tool Compound Synthesis

Employ 6-bromo-3-methyl-1H-Indazol-4-amine as a building block for generating focused libraries of kinase inhibitors. Indazole compounds are broadly claimed as inhibitors of TTK, PLK4, and Aurora kinases with activity against breast, colon, and ovarian cancer cells [1]. The modular synthetic handles (4-amine and 6-bromo) facilitate efficient parallel synthesis of analogs for target identification and validation studies.

Quote Request

Request a Quote for 6-bromo-3-methyl-1H-Indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.